13alpha-Cinnamoyloxylupanine 13alpha-Cinnamoyloxylupanine [(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate is a natural product found in Lupinus lanatus, Rothia indica, and Rothia hirsuta with data available.
Brand Name: Vulcanchem
CAS No.: 5835-04-1
VCID: VC21318823
InChI: InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1
SMILES: C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5
Molecular Formula: C24H30N2O3
Molecular Weight: 394.5 g/mol

13alpha-Cinnamoyloxylupanine

CAS No.: 5835-04-1

Cat. No.: VC21318823

Molecular Formula: C24H30N2O3

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

13alpha-Cinnamoyloxylupanine - 5835-04-1

CAS No. 5835-04-1
Molecular Formula C24H30N2O3
Molecular Weight 394.5 g/mol
IUPAC Name [(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1
Standard InChI Key PUFYZCKVLOYPHL-MFYPYBFPSA-N
Isomeric SMILES C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)/C=C/C5=CC=CC=C5
SMILES C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5
Canonical SMILES C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5

Chemical Identity and Structural Characteristics

Nomenclature and Identification

13alpha-Cinnamoyloxylupanine, also known as trans-13-Cinnamoyloxylupanine, is formally identified as [(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate. The compound possesses the CAS registry number 5835-04-1 and is registered under EINECS 227-420-9 . In chemical databases, it is assigned the PubChem CID 6437604, facilitating its recognition and retrieval in scientific literature .

Molecular Structure

The molecular formula of 13alpha-Cinnamoyloxylupanine is C24H30N2O3 with a calculated molecular weight of 394.5066 g/mol . The structure features a tetracyclic core with two nitrogen atoms incorporated into the ring system. The compound contains a characteristic cinnamoyl ester group, which consists of a phenyl ring connected to the main structure via a trans-configured alkene and an ester linkage . This trans configuration is specifically denoted in its name and is critical to its structural identity.

Stereochemistry

13alpha-Cinnamoyloxylupanine exhibits specific stereochemistry that contributes significantly to its biological activity. The IUPAC name highlights five stereogenic centers with defined configurations: (1S,2S,4S,9S,10R) . The trans configuration of the cinnamoyl double bond is represented in its canonical SMILES notation as: C1C[C@@H]2[C@H]3CC@@H[C@@H]4CC@HOC(=O)/C=C/C5=CC=CC=C5 .

Natural Occurrence and Distribution

Botanical Sources

13alpha-Cinnamoyloxylupanine has been definitively reported in two plant species: Lupinus lanatus and Rothia hirsuta . This alkaloid belongs to the broader class of quinolizidine alkaloids, which are characteristic secondary metabolites found throughout the Lupinus genus. These compounds play important roles in plant defense mechanisms against herbivores and pathogens.

Biosynthetic Pathway

The biosynthetic pathway for 13alpha-Cinnamoyloxylupanine likely follows the general pattern established for quinolizidine alkaloids. This typically involves the initial formation of the tetracyclic lupanine core structure derived from lysine, followed by specific oxidation and esterification steps to introduce the cinnamoyl moiety at the 13-alpha position. The specific enzymes and regulatory mechanisms governing this process represent an area requiring further research.

Analytical Characterization

Chromatographic Properties

Gas chromatography analysis of 13alpha-Cinnamoyloxylupanine reveals specific retention characteristics. Using a capillary column with DB-1 as the active phase (30 meters in length, 0.3 mm in diameter), the compound exhibits a retention index (I) of 3390 under the specified conditions . This data, reported by Wink, Meissner, et al. in 1995, provides a valuable reference point for the analytical identification of this compound in complex matrices .

Spectroscopic Identifiers

The unique structural characteristics of 13alpha-Cinnamoyloxylupanine are captured in its spectroscopic identifiers. The compound's InChI notation is:
InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1

Its InChIKey, PUFYZCKVLOYPHL-MFYPYBFPSA-N, serves as a condensed digital representation for database searches and structural comparisons .

Biological Activity

Toxicological Profile

While specific toxicity data for 13alpha-Cinnamoyloxylupanine is limited, related quinolizidine alkaloids have been studied for their toxicological properties. Research indicates that sparteine, another member of this alkaloid family, is approximately two to three times more toxic than lupanine in mice and guinea pigs . These findings suggest potential toxicity concerns for 13alpha-Cinnamoyloxylupanine that warrant further investigation.

Genotoxicity Assessment

Chemical Reactivity and Synthesis

Chemical Behavior

The chemical behavior of 13alpha-Cinnamoyloxylupanine is primarily determined by its functional groups. The compound contains an ester linkage that can undergo hydrolysis under acidic or basic conditions. The trans-cinnamoyl group features an α,β-unsaturated carbonyl system that can participate in Michael-type additions. The tetracyclic core structure contains nitrogen atoms that contribute to the compound's basic properties and potential for coordination with metals or participation in acid-base reactions.

Synthetic Approaches

The total synthesis of 13alpha-Cinnamoyloxylupanine would likely involve a multi-step approach focusing on:

  • Construction of the tetracyclic lupanine core: This represents the most challenging aspect of the synthesis, requiring careful control of stereochemistry at multiple centers.

  • Introduction of the oxo functionality: Selective oxidation at the appropriate position in the ring system.

  • Esterification with cinnamic acid: Formation of the ester linkage with trans-cinnamic acid (or a suitable derivative) to complete the target structure.

The development of efficient synthetic routes to 13alpha-Cinnamoyloxylupanine would significantly facilitate further research into its properties and potential applications.

Comparative Analysis

Related Quinolizidine Alkaloids

Table 1 presents a comparison of 13alpha-Cinnamoyloxylupanine with structurally related quinolizidine alkaloids found in Lupinus species.

AlkaloidMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Biological Activities
13alpha-CinnamoyloxylupanineC24H30N2O3394.51Tetracyclic core with cinnamoyl esterUnder investigation
LupanineC15H24N2O248.37Tetracyclic quinolizidine coreLow genotoxicity, moderate toxicity
SparteineC15H26N2234.38Tetracyclic bisquinolizidineHigher toxicity (2-3× lupanine)
AngustifolineC14H22N2O234.34Tricyclic structureDNA non-binding
13α-OH-lupanineC15H24N2O2264.37Hydroxylated lupanineDNA non-binding

This comparative analysis highlights the structural diversity within this alkaloid family and suggests potential structure-activity relationships worthy of further investigation.

Research Applications and Future Directions

Medicinal Chemistry Applications

The unique structure of 13alpha-Cinnamoyloxylupanine presents opportunities for medicinal chemistry investigations. Its tetracyclic scaffold could serve as a template for developing novel therapeutic agents, particularly if the biological activities suggested for related compounds are confirmed for this specific alkaloid.

Analytical Method Development

The development of sensitive and specific analytical methods for detecting and quantifying 13alpha-Cinnamoyloxylupanine in complex biological matrices would facilitate further research. The chromatographic data provided by Wink et al. offers a starting point for such method development .

Structure-Activity Relationship Studies

Systematic modification of the 13alpha-Cinnamoyloxylupanine structure could yield valuable insights into structure-activity relationships within this alkaloid class. Such studies might focus on variations in the cinnamoyl moiety, alterations to the tetracyclic core, or modifications of the oxo functionality to enhance desirable activities while reducing potential toxicity.

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